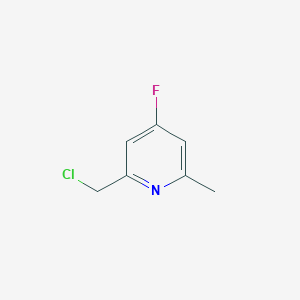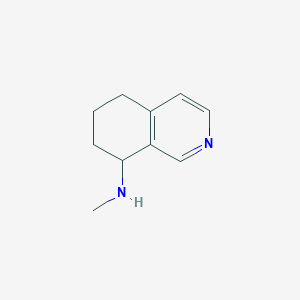
8-Ethyl-2-methyl-1H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethyl-2-methyl-1H-purine is a derivative of purine, a heterocyclic aromatic organic compound Purines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-2-methyl-1H-purine typically involves the alkylation of purine derivatives. One common method starts with 8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, which is converted to a diazonium salt. This intermediate then reacts with various reagents to introduce the ethyl and methyl groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 8-Ethyl-2-methyl-1H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds .
Aplicaciones Científicas De Investigación
8-Ethyl-2-methyl-1H-purine has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of nucleic acid interactions and enzyme functions.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 8-Ethyl-2-methyl-1H-purine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The ethyl and methyl substitutions can influence its binding affinity and specificity. These interactions can modulate various biological pathways, leading to its observed effects .
Comparación Con Compuestos Similares
8-Methyl-1H-purine: Similar structure but lacks the ethyl group.
2-Ethyl-1H-purine: Similar structure but lacks the methyl group.
1H-purine: The parent compound without any substitutions.
Uniqueness: The presence of both ethyl and methyl groups in 8-Ethyl-2-methyl-1H-purine makes it unique compared to its analogs.
Propiedades
Fórmula molecular |
C8H10N4 |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
8-ethyl-2-methyl-7H-purine |
InChI |
InChI=1S/C8H10N4/c1-3-7-11-6-4-9-5(2)10-8(6)12-7/h4H,3H2,1-2H3,(H,9,10,11,12) |
Clave InChI |
WGDOLFCLLALKDM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=NC(=NC=C2N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


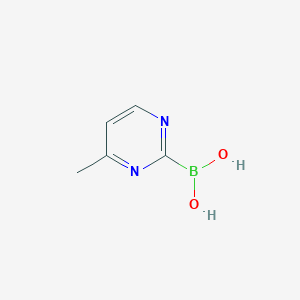
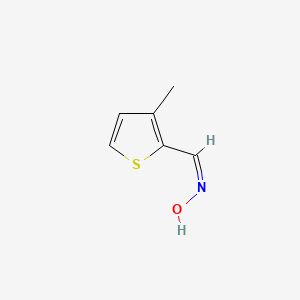
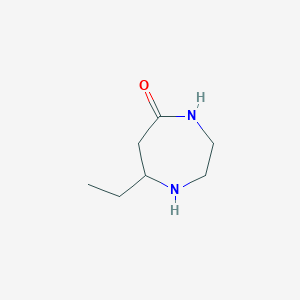

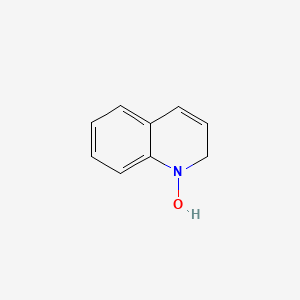


![7-Methyl-1-oxaspiro[3.5]nonane](/img/structure/B11921960.png)
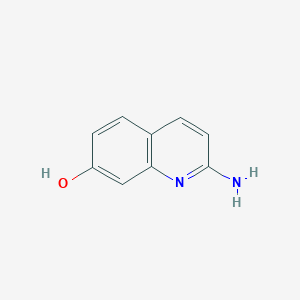
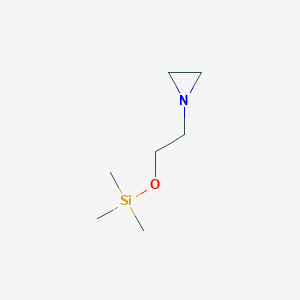
![1-methylimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11921979.png)
